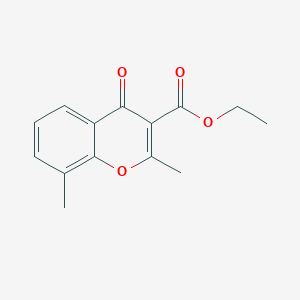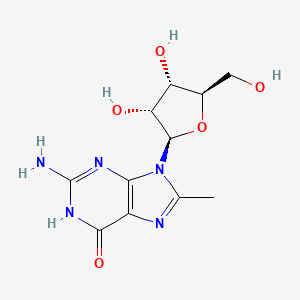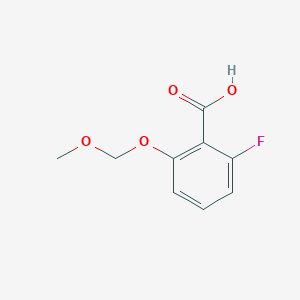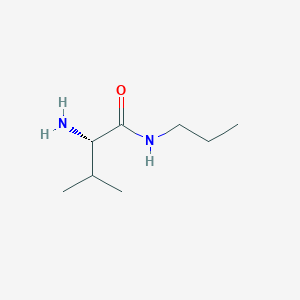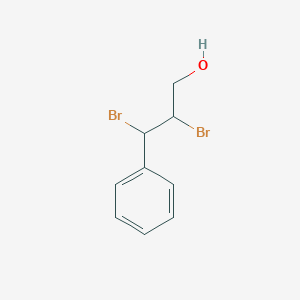
2,3-Dibromo-3-phenyl-1-propanol
説明
2,3-Dibromo-1-propanol is a halogenated alcohol that is a colorless to slightly yellow viscous liquid at room temperature . It is soluble in water, acetone, alcohol, ether, and benzene and is stable under normal temperatures and pressures .
Synthesis Analysis
The synthesis of 2,3-Dibromo-1-propanol involves the reaction of 1-bromo-3-phenylpropane with N-bromosuccinimide in the presence of benzoyl peroxide and carbon tetrachloride . The products of the reaction contained approximately 13% of the secondary alcohol 1,3-dibromo-2-propanol which was separated by either column chromatography on silica gel or preparative GLC to obtain the primary alcohols .Molecular Structure Analysis
The molecular formula of 2,3-Dibromo-1-propanol is C3H6Br2O . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The enantiomers of 2,3-dibromo-1-propanol were obtained by diazotization of the diastereomeric d-tartrate salts of 2,3-dibromopropylamine . The products of the reaction contained approximately 13% of the secondary alcohol 1,3-dibromo-2-propanol .Physical And Chemical Properties Analysis
2,3-Dibromo-1-propanol is a clear, colorless to slightly yellow thick liquid . It is soluble in water, acetone, alcohol, ether, and benzene .科学的研究の応用
Synthesis Studies
2,3-Dibromo-3-phenyl-1-propanol has been involved in various synthetic studies. For instance, it has been used in the synthesis of oxirane compounds, particularly in the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol to obtain derivatives like 1-Phenyl-1-amino-2, 3-propanediol (Suami, Tetsuo et al., 1956).
Asymmetric Synthesis
It's also been pivotal in asymmetric synthesis, like the creation of (S)-3-chloro-1-phenyl-1-propanol, using Saccharomyces cerevisiae reductase, crucial in the production of antidepressants (Choi, Y. et al., 2010).
Synthetic Equivalent Studies
In the development of synthons (synthetic equivalents), 2,3-Dibromo-3-phenyl-1-propanol has been used. For example, 2-phenylthio-3-bromopropene, derived from allyl phenyl sulfide, demonstrates its utility as an annulating agent, showcasing its value in complex organic syntheses (Chen, Wenbo et al., 2006).
Application in Catalysis and Chiral Separations
The compound has been explored in the context of catalytic processes and chiral separations, like in the enantioselective production of 1-phenyl 1-propanol, a significant chiral building block in pharmaceuticals. This study utilized response surface methodology for optimizing conditions in a lipase-catalyzed reaction (Soyer, Aslı et al., 2010).
Safety and Hazards
特性
IUPAC Name |
2,3-dibromo-3-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFQIVMHGSMOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-3-phenyl-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



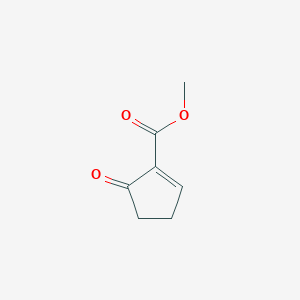

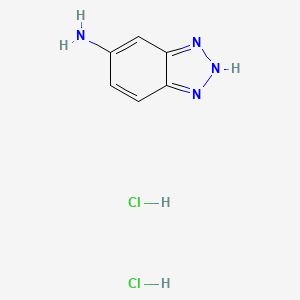
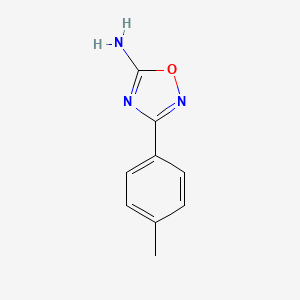
![(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B3263090.png)



![3-[3-(Benzyloxy)propoxy]-1-propanol](/img/structure/B3263103.png)

